

DPI-3290: A Technical Whitepaper on a Mixed Mu/Delta Opioid Agonist

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Compound of Interest

Compound Name: DPI-3290

Cat. No.: B1670923

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Executive Summary

DPI-3290, chemically identified as (+)-3-((α -R)- α -((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, is a potent, centrally acting analgesic agent characterized as a mixed opioid agonist.^[1] It exhibits high affinity and efficacy at both mu (μ) and delta (δ) opioid receptors, with a notable potency at the kappa (κ) opioid receptor as well.^{[1][2]} This dual agonism presents a promising therapeutic profile, potentially offering robust antinociception with a modified side-effect profile compared to traditional mu-opioid receptor selective agonists. This document provides a comprehensive technical overview of **DPI-3290**, including its pharmacological properties, experimental data, and associated methodologies, to serve as a resource for researchers and professionals in the field of drug development.

Introduction

The development of novel analgesics is driven by the need to overcome the limitations of current opioid therapies, such as respiratory depression, tolerance, and dependence.^[3] One emerging strategy involves the development of ligands that interact with multiple opioid receptor subtypes.^[3] **DPI-3290** falls into this category as a mixed μ/δ opioid agonist.^{[4][5]} The rationale behind this approach is that co-activation of δ -opioid receptors may modulate the pharmacological effects of μ -opioid receptor activation, potentially enhancing analgesic efficacy while mitigating adverse effects.^[3] This whitepaper will delve into the core pharmacological characteristics of **DPI-3290**, presenting available quantitative data and experimental contexts.

Core Pharmacology

DPI-3290's primary mechanism of action is through its agonist activity at opioid receptors.[1][6]
It is a derivative of SNC-80, a known δ -opioid agonist.[5]

Receptor Binding Affinity

Equilibrium binding studies using membranes from rat brain or guinea pig cerebellum have demonstrated that **DPI-3290** binds with high affinity to μ , δ , and κ opioid receptors.[1] The binding affinities (K_i) are summarized in the table below.

Receptor Subtype	K_i (nM)
Delta (δ)	0.18 ± 0.02
Mu (μ)	0.46 ± 0.05
Kappa (κ)	0.62 ± 0.09

Table 1: Receptor Binding Affinities of DPI-3290.

[1]

Functional Activity

The functional agonist activity of **DPI-3290** has been assessed in isolated tissue preparations, which are standard models for evaluating opioid receptor function.

- **Mouse Vas Deferens:** In this tissue, which expresses all three opioid receptor subtypes, **DPI-3290** demonstrated potent, concentration-dependent inhibition of electrically induced tension development.[1] This assay is particularly sensitive to δ -opioid receptor agonists.
- **Guinea Pig Ileum:** This preparation is a classic model for assessing μ and κ -opioid receptor activity. **DPI-3290** also inhibited tension development in this tissue.[1]

The half-maximal inhibitory concentrations (IC_{50}) from these functional assays are presented below.

Tissue Preparation	Receptor Target(s)	IC50 (nM)
Mouse Vas Deferens	Delta (δ), Mu (μ), Kappa (κ)	1.0 ± 0.3 (δ), 6.2 ± 2.0 (μ), 25.0 ± 3.3 (κ)
Guinea Pig Ileum	Mu (μ), Kappa (κ)	3.4 ± 1.6 (μ), 6.7 ± 1.6 (κ)

Table 2: Functional Activity of
DPI-3290 in Isolated Tissues.

[\[1\]](#)

Notably, the activity of **DPI-3290** in the mouse vas deferens was found to be significantly more efficacious than morphine and fentanyl at the δ -receptor.[\[1\]](#)

In Vivo Antinociceptive Effects

In vivo studies in rats have confirmed the potent antinociceptive properties of **DPI-3290**. Intravenous administration of the compound produced a dose-dependent analgesic effect. The antinociceptive effects were blocked by the non-selective opioid antagonist naloxone, confirming that the analgesic activity is mediated through opioid receptors.[\[1\]](#)

Animal Model	Administration Route	ED50 (mg/kg)
Rat	Intravenous	0.05 ± 0.007

Table 3: In Vivo Antinociceptive
Potency of DPI-3290.[\[1\]](#)[\[2\]](#)

Compared to morphine, **DPI-3290** is more potent and elicits a similar magnitude of antinociceptive activity.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this document.

Radioligand Binding Assays

- Objective: To determine the binding affinity (K_i) of **DPI-3290** for μ , δ , and κ opioid receptors.

- Tissue Preparation: Membranes were prepared from rat brain or guinea pig cerebellum.
- Assay Conditions: Saturation equilibrium binding studies were performed at 25°C.
- Radioligands: Specific radiolabeled ligands for each receptor subtype were used (e.g., [³H]-DAMGO for μ , [³H]-DPDPE for δ , and [³H]-U69,593 for κ).
- Procedure: A constant concentration of radioligand was incubated with the membrane preparation in the presence of varying concentrations of **DPI-3290**. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.
- Data Analysis: The concentration of **DPI-3290** that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The K_i value was then calculated using the Cheng-Prusoff equation.

Isolated Tissue Bioassays

- Objective: To assess the functional agonist activity of **DPI-3290** at opioid receptors.
- Tissues: Vas deferens from laboratory mice and ileal strips from guinea pigs were used.^[1]
- Apparatus: Tissues were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature, and aerated.
- Stimulation: Tissues were subjected to electrical field stimulation to induce contractions.
- Procedure: Cumulative concentration-response curves were generated by adding increasing concentrations of **DPI-3290** to the organ baths and measuring the inhibition of electrically induced contractions.
- Data Analysis: The IC₅₀ value, representing the concentration of **DPI-3290** that produces 50% of its maximal inhibitory effect, was determined from the concentration-response curves.

In Vivo Antinociception (Rat Tail-Flick Test)

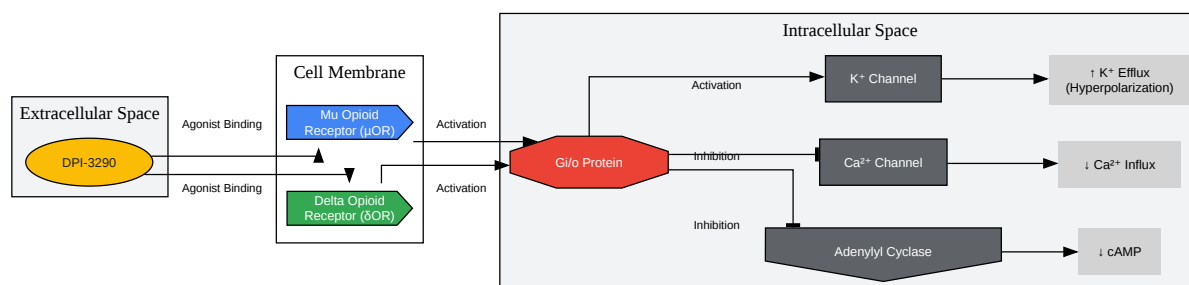
- Objective: To evaluate the antinociceptive efficacy of **DPI-3290** in a model of acute thermal pain.

- Animals: Male Sprague-Dawley rats.
- Procedure: A focused beam of heat was applied to the ventral surface of the rat's tail. The latency to a tail-flick response was measured. A cut-off time was used to prevent tissue damage.
- Drug Administration: **DPI-3290** was administered intravenously.
- Data Analysis: The dose of **DPI-3290** required to produce a 50% antinociceptive response (ED50) was calculated.

Visualizations

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). The diagram below illustrates the canonical signaling pathway initiated by the binding of an agonist like **DPI-3290** to μ and δ opioid receptors.

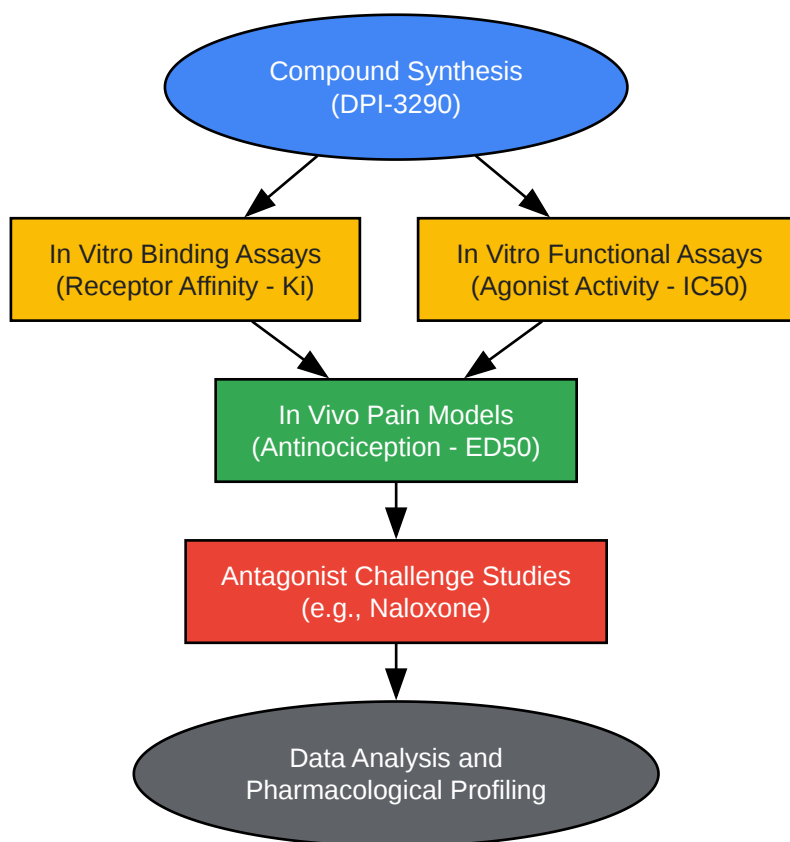


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Caption: Canonical Gi/o signaling pathway for μ and δ opioid receptors.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel opioid agonist like **DPI-3290**.



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